![molecular formula C₂₂H₂₁D₃ClN₃O B1146578 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one CAS No. 758637-88-6](/img/structure/B1146578.png)

4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

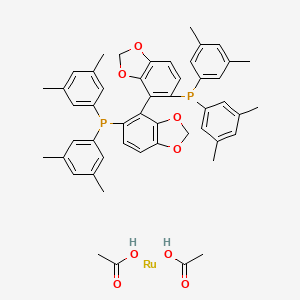

The synthesis of related phthalazin-1-one derivatives typically involves multi-component reactions that combine different precursor molecules in the presence of catalysts to form complex structures efficiently. For instance, the one-pot, four-component synthesis of related phthalazine derivatives has been demonstrated, offering a pathway to synthesize complex molecules with potential bioactivity (Torkian et al., 2011).

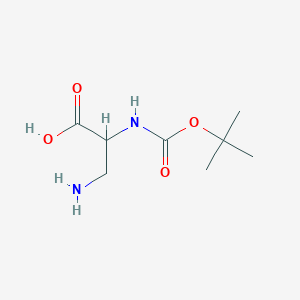

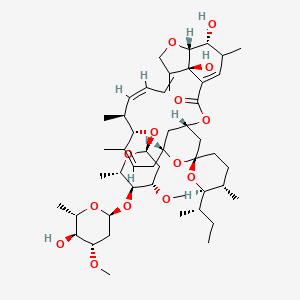

Molecular Structure Analysis

The molecular structure and behavior of such compounds can be comprehensively analyzed using techniques like FT-IR and FT-Raman spectroscopy, combined with quantum mechanical methods. These analyses provide insights into the optimized molecular geometry, vibrational wavenumbers, infrared intensities, Raman scattering, molecular electrostatic potential, and HOMO-LUMO energies, which are crucial for understanding the chemical and biological activity of the molecule (Kuruvilla et al., 2018).

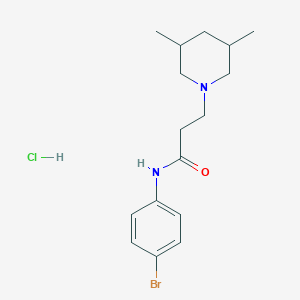

Chemical Reactions and Properties

Phthalazin-1-one derivatives exhibit diverse chemical reactions, leading to a variety of compounds with significant antimicrobial activities. Their reactivity can be tailored to synthesize molecules with targeted biological activities (Sridhara et al., 2010).

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

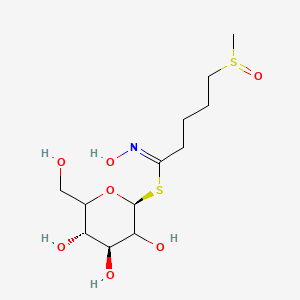

Research into the occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares a structural motif with chlorophenyl groups, provides insights into how similar compounds might behave in the environment. Triclosan is known for its partial elimination in sewage treatment plants and its detection in various environmental compartments, indicating a potential environmental persistence and bioaccumulation risk similar to what might be expected from "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" derivatives. The degradation pathways of triclosan leading to more toxic and persistent compounds suggest that similar pathways might exist for related compounds, emphasizing the need for careful environmental management (Bedoux et al., 2012).

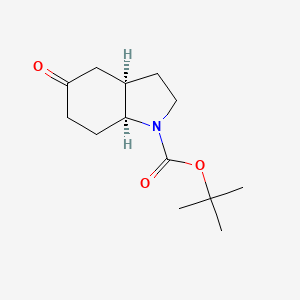

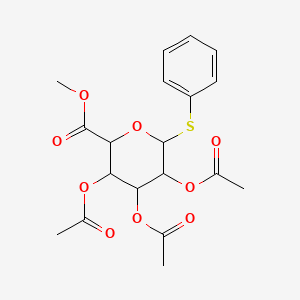

Synthesis and Chemical Transformations

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights a methodological approach that could be relevant for synthesizing complex molecules including phthalazin-1-one derivatives. This review showcases various synthetic approaches and biological applications, offering a foundation for developing new molecules with desired pharmacological responses, potentially including "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" (Ibrahim, 2011).

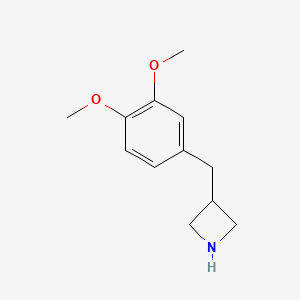

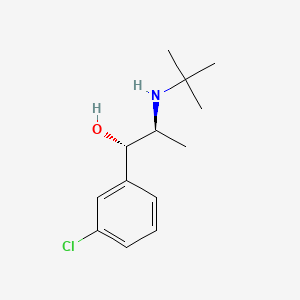

Drug Development and Pharmacological Applications

The discussion on the pro-cognitive effects of angiotensin IV and its interactions with dopamine receptors in the brain, though not directly related, illustrates the potential for compounds targeting specific receptor pathways to have clinically relevant effects. This may include novel compounds designed for specific therapeutic targets, suggesting a research avenue for "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" in neuroscience or pharmacology (Braszko, 2010).

Pharmaceutical Chemistry

The synthesis and pharmacological applications of phthalazine derivatives, as outlined in literature, point to their utility as building blocks for creating new molecules with heterocyclic structures. These molecules are of interest in medicinal chemistry for developing drugs with improved potency and effectiveness. Such synthetic routes and applications provide a template for exploring the pharmacological potentials of "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" and its derivatives in creating new therapeutic agents (Singh & Kumar, 2019).

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUVEWMHONZEQD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)